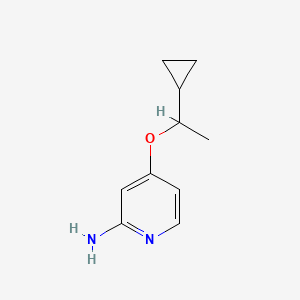![molecular formula C23H25N3O5S B2372232 N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide CAS No. 900011-65-6](/img/structure/B2372232.png)
N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide is an intricate organic compound, characterized by a pyrrolo[1,2-a]pyrazine core, a dimethoxyphenyl substituent, and an acetamide group. This structural complexity imparts significant potential in various scientific fields, including medicinal chemistry and material sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide typically involves multi-step reactions. Here’s a generalized synthetic route:
Formation of the Pyrrolo[1,2-a]pyrazine Core: : Begin with the cyclization of an appropriate precursor.
Introduction of the 3,4-dimethoxyphenyl Group: : Achieved through electrophilic aromatic substitution or related reactions.
Sulfonylation: : Using sulfonyl chlorides under basic conditions.
Attachment of the Acetamide Group: : Typically involves acylation reactions.
Industrial Production Methods: Industrial synthesis might employ:
Batch Processing: : Ensuring tight control over reaction conditions.
Continuous Flow Techniques: : For better scalability and consistency.
Catalytic Methods: : To enhance yields and selectivity, reducing by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : Primarily affects the aromatic rings or the pyrrolo[1,2-a]pyrazine core.
Reduction: : Possible on the pyrrolo[1,2-a]pyrazine core or sulfonyl group.
Substitution: : Electrophilic or nucleophilic substitutions on aromatic rings.
Common Reagents and Conditions:
Oxidation: : KMnO₄, CrO₃ under acidic conditions.
Reduction: : LiAlH₄, H₂ with Pd/C catalyst.
Substitution: : Alkyl halides, nucleophiles like amines or alcohols.
Major Products Formed:
Depending on the type of reaction, products vary but often include modified versions of the parent compound, such as hydroxylated or methylated derivatives.
Applications De Recherche Scientifique
This compound holds potential in multiple domains:
Chemistry: : As a precursor or intermediate in organic synthesis.
Biology: : Possible bioactive properties for drug design.
Medicine: : Investigation into its pharmacological effects, especially due to its structural motifs.
Industry: : Applications in material science for the development of novel materials or catalysts.
Mécanisme D'action
Mechanism by which the Compound Exerts Its Effects:
Interaction with Biological Targets: : Binds to specific proteins or receptors, altering their activity.
Pathways Involved: : Could influence signaling pathways, depending on its bioactivity.
Molecular Targets and Pathways:
Specific targets would require empirical research, typically involving enzyme inhibition or receptor modulation studies.
Comparaison Avec Des Composés Similaires
N-(4-phenyl)acetamide: : Simpler, without the pyrrolo[1,2-a]pyrazine core or sulfonyl groups.
1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine: : Lacking the sulfonyl or acetamide groups.
Uniqueness:
Its structural complexity confers unique chemical and potentially biological properties, distinguishing it from simpler analogs.
This compound’s multifaceted nature and diverse applications make it a subject of significant scientific interest. Its synthesis and reactivity open avenues for extensive research, particularly in the fields of chemistry and medicine.
Propriétés
IUPAC Name |
N-[4-[[1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-16(27)24-18-7-9-19(10-8-18)32(28,29)26-14-13-25-12-4-5-20(25)23(26)17-6-11-21(30-2)22(15-17)31-3/h4-12,15,23H,13-14H2,1-3H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTZWRCJUVZPFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2372150.png)

![Benzo[d]thiazol-2-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2372152.png)
![3-((5-((1-phenylethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2372155.png)
![2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2372156.png)


![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2372163.png)

![N-(furan-2-ylmethyl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2372165.png)
![(E)-2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2372167.png)



